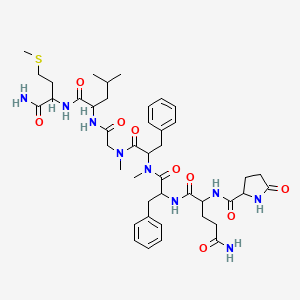

Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2

Description

Contextualization as a Synthetic Modified Oligopeptide

Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 is an oligopeptide, a short chain of amino acid residues linked by peptide bonds. Its defining characteristic is the presence of several modifications not commonly found in naturally occurring peptides. This synthetic nature allows for the precise incorporation of these alterations to study their effects on the peptide's behavior.

The sequence reveals several key modifications:

N-terminal Pyroglutamic Acid (Pyr): The peptide begins with pyroglutamic acid, a cyclic derivative of glutamic acid. This modification is known to protect peptides from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus.

N-methylation: The phenylalanine residue at the fourth position is N-methylated (N-ME-phe). This involves the addition of a methyl group to the amide nitrogen of the peptide bond.

Sarcosine (B1681465) (Sar): The fifth residue is sarcosine, which is the N-methylated form of glycine (B1666218).

C-terminal Amidation: The peptide chain is terminated with an amide group (-NH2) instead of a carboxyl group (-COOH). This modification increases the peptide's resistance to carboxypeptidases and can also influence its biological activity.

These modifications collectively categorize this compound as a highly modified synthetic peptide, designed for increased stability and potentially altered biological activity compared to its unmodified counterpart.

Significance of Peptide Modifications in Advanced Research

The modifications present in this compound are central to advanced peptide research, aiming to overcome the inherent limitations of natural peptides as therapeutic or research agents.

| Modification | Purpose in Peptide Research |

| N-methylation | Enhances metabolic stability by providing steric hindrance against proteolytic enzymes. nih.govresearchgate.net It can also improve membrane permeability and bioavailability by reducing the number of hydrogen bond donors and increasing lipophilicity. nih.govresearchgate.net Furthermore, N-methylation can constrain the peptide's conformation, which may lead to increased receptor affinity and selectivity. nih.gov |

| Pyroglutamic Acid (Pyr) | Increases resistance to aminopeptidases, prolonging the peptide's half-life in biological systems. |

| Sarcosine (Sar) | As an N-methylated amino acid, it contributes to increased metabolic stability and can influence the peptide's conformational flexibility. |

| C-terminal Amidation | Protects the peptide from degradation by carboxypeptidases and can be crucial for receptor binding and biological activity, often mimicking the state of endogenous peptide hormones and neurotransmitters. |

The strategic combination of these modifications is a key strategy in modern medicinal chemistry to develop peptide-based compounds with improved pharmacokinetic profiles. nih.gov

Analog Classification and Linkage to Endogenous Peptides (e.g., Substance P)

This compound is classified as an analog of the endogenous neuropeptide Substance P. Substance P is an undecapeptide (a peptide with 11 amino acids) that plays a significant role in pain perception, inflammation, and mood regulation.

The C-terminal sequence of Substance P, particularly the -Phe-Gly-Leu-Met-NH2 motif, is crucial for its biological activity. Synthetic analogs are often based on this core sequence. The modifications seen in this compound are characteristic of efforts to create Substance P mimetics with enhanced properties. For instance, the replacement of glycine with sarcosine (N-methylglycine) and the N-methylation of phenylalanine are modifications explored in the development of Substance P analogs to improve their stability and bioavailability. nih.gov

Research into Substance P analogs often involves such modifications to create compounds that can either mimic or block the effects of the natural peptide, providing valuable tools for studying its physiological roles and for potential therapeutic applications. nih.govnih.gov The development of constrained analogs, including those with backbone methylation, has been a focus of structure-activity relationship (SAR) studies to improve in vitro pharmacokinetic properties. nih.gov

Compound Names

| Abbreviation | Full Name |

| Pyr | Pyroglutamic Acid |

| Gln | Glutamine |

| Phe | Phenylalanine |

| N-ME-phe | N-methyl-phenylalanine |

| Sar | Sarcosine |

| Leu | Leucine |

| Met | Methionine |

| NH2 | Amide |

Properties

IUPAC Name |

N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H61N9O9S/c1-26(2)22-32(41(59)48-29(38(45)56)20-21-62-5)47-37(55)25-51(3)43(61)34(24-28-14-10-7-11-15-28)52(4)42(60)33(23-27-12-8-6-9-13-27)50-40(58)31(16-18-35(44)53)49-39(57)30-17-19-36(54)46-30/h6-15,26,29-34H,16-25H2,1-5H3,(H2,44,53)(H2,45,56)(H,46,54)(H,47,55)(H,48,59)(H,49,57)(H,50,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEBRBMEXFNVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61N9O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

880.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Peptide Design Principles for Pyr Gln Phe N Me Phe Sar Leu Met Nh2 Analogs

Solid-Phase Peptide Synthesis (SPPS) for Complex Sequences

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble polymer support. For complex sequences like Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2, which contains hydrophobic residues, N-methylated amino acids, and other modifications, SPPS offers a distinct advantage by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. However, challenges such as peptide chain aggregation and difficult coupling reactions, particularly those involving sterically hindered N-methylated residues, must be addressed through strategic selection of chemical protocols and technologies.

Fmoc/tBu and Boc Strategies in Modified Peptide Synthesis

In SPPS, two primary orthogonal protection strategies are employed: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. americanpeptidesociety.org Both strategies protect the α-amino group of the incoming amino acid to prevent unwanted reactions during peptide bond formation. americanpeptidesociety.org

The Boc strategy , the older of the two, uses the acid-labile Boc group for Nα-protection, which is removed with acids like trifluoroacetic acid (TFA). americanpeptidesociety.org Side-chain protecting groups are typically benzyl-based and are removed in a final step using strong acids like hydrofluoric acid (HF). iris-biotech.de While robust, the repeated use of strong acid for deprotection can lead to degradation of sensitive peptides. americanpeptidesociety.org

The Fmoc/tBu strategy has become the predominant method for modern peptide synthesis due to its milder conditions. americanpeptidesociety.orgnih.gov The Nα-Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgchempep.com The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing for their concomitant removal with the cleavage of the peptide from the resin using TFA. iris-biotech.denih.gov This orthogonality—where the Nα- and side-chain protecting groups are removed by different chemical mechanisms—is highly advantageous, especially for complex peptides bearing modifications that may be sensitive to the harsh conditions of the Boc strategy. iris-biotech.de For the synthesis of this compound, the Fmoc/tBu approach is generally preferred to preserve the integrity of the modified residues.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα-Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic acid, TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Strong acid-labile (e.g., Bzl) |

| Final Cleavage | TFA-based cocktail | Strong acids (e.g., HF, TFMSA) |

| Advantages | Milder conditions, automation compatibility, wide availability of derivatives. americanpeptidesociety.orgiris-biotech.de | Effective for certain sequences prone to racemization under basic conditions. americanpeptidesociety.org |

| Disadvantages | Potential for aspartimide formation and diketopiperazine formation with certain sequences. chempep.com | Harsh final cleavage conditions, use of hazardous acids, potential for peptide degradation. americanpeptidesociety.orgiris-biotech.de |

Microwave-Assisted Peptide Synthesis Optimization

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a transformative technology that significantly enhances the efficiency of synthesizing complex and "difficult" peptides. nih.govnih.gov By applying microwave energy, the reaction vessel is heated rapidly and uniformly, which dramatically accelerates both the coupling and deprotection steps in SPPS. creative-peptides.comspringernature.com

For a peptide like this compound, MW-SPPS offers several key advantages:

Reduced Reaction Times : Amino acid couplings that might take an hour or more under conventional conditions can often be completed in minutes. springernature.com Similarly, Fmoc deprotection can be reduced from over 15 minutes to just a few minutes. nih.govspringernature.com

Improved Purity and Yield : The rapid heating minimizes the time peptides spend under conditions that could lead to side reactions, such as racemization or aggregation. nih.govcreative-peptides.com This is particularly beneficial for overcoming the steric hindrance associated with coupling N-methylated amino acids. springernature.com

Enhanced Synthesis of Difficult Sequences : Microwave energy helps to disrupt the intra- and intermolecular hydrogen bonding that leads to peptide aggregation on the resin, a common problem with hydrophobic or long sequences. nih.gov This improves reagent accessibility and leads to higher coupling efficiency.

Incorporation of Non-Canonical Amino Acids and Backbone Modifications

The unique biological properties of this compound are conferred by its specific modifications: N-terminal pyroglutamic acid, internal N-methylated residues, and a C-terminal amide. Each of these requires specialized synthetic considerations.

N-Methylated Amino Acid Integration (e.g., N-Me-Phe, Sarcosine)

The presence of N-methylated amino acids like N-methyl-phenylalanine (N-Me-Phe) and sarcosine (B1681465) (Sar, also known as N-methyl-glycine) introduces significant synthetic challenges. The N-methyl group provides steric bulk that hinders the approach of an activated amino acid to the secondary amine of the growing peptide chain. researchgate.net This steric hindrance can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields. researchgate.net

To overcome these challenges, several strategies are employed:

High-Potency Coupling Reagents : Standard coupling reagents may be insufficient. More potent activators, such as phosphonium (B103445) salts (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HATU, HBTU), are often required to achieve efficient coupling onto the N-methylated amine. researchgate.net

Microwave Irradiation : As discussed, microwave heating is highly effective at overcoming the kinetic barrier of these difficult couplings, making it a preferred method for synthesizing N-methylated peptides. springernature.com

Extended Reaction Times : In the absence of microwave assistance, significantly longer coupling times or double-coupling protocols may be necessary to drive the reaction to completion.

N-methylation of peptides can enhance their pharmacokinetic properties by increasing proteolytic resistance and improving membrane permeability. nih.govnih.govresearchgate.net

Pyroglutamic Acid (Pyr) N-Terminal Modification

The N-terminal pyroglutamic acid (Pyr) is a cyclic lactam formed from a glutamic acid or glutamine residue. This modification can occur as an unwanted side reaction but is often intentionally incorporated to protect the peptide from degradation by aminopeptidases.

There are two primary methods for introducing a Pyr residue at the N-terminus:

Cyclization of N-terminal Glutamine : A common strategy is to incorporate a glutamine (Gln) residue at the N-terminus of the peptide sequence. The side-chain amide of Gln can spontaneously or under mildly acidic conditions (such as during TFA cleavage) attack the N-terminal α-amino group, cyclizing to form pyroglutamic acid with the elimination of ammonia. sigmaaldrich.com However, controlling this reaction on-resin can be difficult. du.ac.in

Direct Coupling of Pyroglutamic Acid : A more direct and controllable method is to couple Fmoc-Pyr-OH as the final amino acid in the synthesis sequence. This ensures the quantitative formation of the desired N-terminal modification without the potential for incomplete cyclization or side reactions.

The synthesis of polyglutamine peptides has shown that N-terminal modification to a pyroglutamyl derivative can occur and be isolated, highlighting the feasibility of this transformation. nih.gov

C-Terminal Amidation Strategies

Many biologically active peptides, including the target compound, feature a C-terminal amide instead of a carboxylic acid. This modification is crucial for biological activity as it neutralizes the negative charge of the C-terminus and can mimic the state of the peptide bond in a larger protein. peptide.comdigitellinc.com

The most straightforward method to synthesize a peptide amide via SPPS is to use a specialized resin that releases the peptide as a C-terminal amide upon cleavage. peptide.com Several such resins are available for Fmoc chemistry:

Rink Amide Resin : This is one of the most common amide-producing resins. The linker is acid-labile, and treatment with TFA cleaves the peptide from the support, yielding the C-terminal amide. peptide.com

Sieber Amide Resin : This resin is also compatible with Fmoc chemistry and is known for its high acid lability, allowing for cleavage under very mild acidic conditions, which can be beneficial for sensitive peptides. peptide.com

PAL (Peptide Amide Linker) Resin : This is another acid-labile handle that reliably produces peptide amides upon cleavage. nih.gov

Alternatively, amidation can be performed in solution after the peptide has been cleaved from a standard carboxylic acid-producing resin, but this involves additional purification steps and can be less efficient. researchgate.net Using an amide-forming resin from the start of the synthesis is the preferred and most efficient route. peptide.com

| Modification | Key Reagent/Resin | Purpose |

|---|---|---|

| N-Methylation | HATU, PyBOP, PyAOP | Potent coupling reagents to overcome steric hindrance of secondary amines. researchgate.net |

| N-Terminal Pyroglutamyl | Fmoc-Gln(Trt)-OH or Fmoc-Pyr-OH | Precursors for forming the N-terminal pyroglutamic acid moiety. nih.gov |

| C-Terminal Amide | Rink Amide Resin, Sieber Amide Resin | Specialized solid supports that yield a C-terminal amide upon acid cleavage. peptide.com |

| General SPPS | Piperidine in DMF | Reagent for removal of the Nα-Fmoc protecting group. americanpeptidesociety.org |

| General SPPS | Trifluoroacetic Acid (TFA) | Used for final cleavage from the resin and removal of side-chain protecting groups. americanpeptidesociety.org |

Rational and De Novo Peptide Design Principles for Modified Analogs

The creation of novel analogs of this compound with enhanced properties relies on systematic design principles. These strategies aim to move beyond simple substitution, employing both rational, structure-guided methods and de novo approaches to generate new sequences and structures. google.comnih.gov

Rational design often starts from a known peptide structure and introduces specific modifications to improve characteristics like stability, permeability, or binding affinity. nih.govacs.org A key challenge in peptide therapeutics is enhancing oral bioavailability, which is often limited by poor membrane permeability. pnas.org The presence of an N-methylated phenylalanine in the parent compound is a modification known to potentially improve this property. pnas.org A rational design strategy could involve identifying other solvent-exposed amides in the peptide backbone that are suitable for N-methylation. This can be guided by NMR spectroscopy to measure amide temperature coefficients, which indicate the degree of solvent exposure. Capping these exposed sites with N-methylation can improve solvation properties, leading to enhanced membrane permeability. pnas.org

| Compound | Description | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (10⁻⁶ cm/s) |

|---|---|---|---|

| 1 | Parent Peptide | 0.1 | 0.1 |

| 15 | Designed N-Methylated Analog of 1 | >5.0 | 16.0 |

| 2 | Parent Peptide | 0.2 | 0.1 |

| 16 | Designed N-Methylated Analog of 2 | 0.3 | 0.1 |

| 3 | Parent Peptide | 0.1 | 0.1 |

| 17 | Designed N-Methylated Analog of 3 | 0.5 | 1.5 |

De novo design aims to create entirely new peptide sequences and structures not found in nature. google.comnih.gov This approach often uses computational methods to build peptides from scratch, optimizing them for a specific function, such as binding to a protein target. nih.gov

Instead of screening completely random peptide libraries, biased or focused libraries can be created to explore a more targeted sequence space. proteogenix.scienceamericanpharmaceuticalreview.com This is particularly useful when starting from a lead compound like this compound. Common strategies include:

Alanine (B10760859) Scanning: Each residue of the parent peptide is systematically replaced with alanine to identify key residues essential for its activity. americanpharmaceuticalreview.com

Positional Scanning: A specific position in the sequence is systematically replaced with all other amino acids to determine the optimal residue for that site. americanpharmaceuticalreview.com

Truncation Libraries: The peptide is systematically shortened from the N- or C-terminus to identify the minimal active sequence. americanpharmaceuticalreview.com

These strategies can introduce a deliberate bias in library construction, focusing on modifications around a known active core sequence. proteogenix.sciencenih.gov However, it is crucial to be aware that library construction methods themselves can introduce unintended biases in amino acid composition. nih.govresearchgate.net

A powerful approach in both rational and de novo design involves the use of known sequence and structural motifs. nih.gov These are recurring patterns of amino acids or three-dimensional structures associated with specific functions or interactions. nih.govyoutube.com

For designing analogs of this compound, one could identify the core structural motif responsible for its biological activity. This motif could then be grafted onto different, highly stable peptide scaffolds to enhance its stability and presentation. nih.gov Furthermore, computational methods can mine databases like the Protein Data Bank (PDB) for tertiary structural motifs (TERMs)—arrangements of residues that are distant in sequence but close in space—that could mimic the binding interface of the peptide. nih.govyoutube.combiorxiv.org By leveraging the sequence statistics of these naturally occurring motifs, new peptides can be designed with a high probability of adopting the desired conformation for binding to a specific target. nih.govbiorxiv.org This data-driven approach complements traditional structure-based design and can rapidly generate novel and diverse peptide binders. nih.gov

Conformational Analysis and Structural Elucidation of Pyr Gln Phe N Me Phe Sar Leu Met Nh2 and Modified Peptides

Impact of N-Methylation on Peptide Backbone Conformation

A Ramachandran plot is a fundamental tool for visualizing the sterically allowed dihedral angles—phi (φ) and psi (ψ)—for each amino acid residue within a peptide's backbone. For standard amino acids, these angles are constrained to specific regions of the plot corresponding to common secondary structures like α-helices and β-sheets.

The introduction of an N-methyl group, as seen in the N-ME-phe and Sar residues of the target peptide, further restricts the accessible conformational space. The steric clash between the N-methyl group and the adjacent carbonyl oxygen and side chains limits the possible φ and ψ angles. This often renders the canonical α-helical region of the Ramachandran plot inaccessible for the N-methylated residue. The plot for sarcosine (B1681465) is unique; due to the absence of a side chain, it has greater flexibility than other amino acids, but its N-methylation still influences the preceding residue and favors specific turn structures.

A primary consequence of N-methylation is the disruption of hydrogen-bond-dependent secondary structures. The α-helix, for instance, is stabilized by a regular pattern of (i, i+4) hydrogen bonds between backbone amide protons and carbonyl oxygens. By replacing an amide proton with a methyl group, N-methylation acts as a helix breaker. Studies on helical peptides have shown that substitution with an N-methyl amino acid can significantly destabilize the helical conformation. nih.gov

Conversely, N-methylation is known to promote the formation of β-turns. These are structures that reverse the direction of the polypeptide chain, often facilitated by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'. While the N-methylated residue itself cannot donate a hydrogen bond, its conformational restrictions can pre-organize the peptide backbone into a turn-like geometry. The presence of N-ME-phe and Sar in the peptide sequence makes it highly probable that β-turns are a dominant structural motif. Some studies have shown that poly-N-methylated peptides can adopt stable β-strand conformations. nih.gov

Spectroscopic Characterization Techniques

A comprehensive structural elucidation of Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 requires the application of advanced spectroscopic methods. These techniques provide detailed insights into the peptide's conformation in both solution and solid states.

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain detailed structural insights.

Proton (¹H) NMR: The 1D ¹H spectrum provides initial information, with the chemical shifts of the amide and α-protons being sensitive to the local chemical environment and secondary structure.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled through chemical bonds, allowing for the assignment of protons within each amino acid's spin system.

2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct neighbors, revealing all protons within a single amino acid residue's spin system.

2D Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is crucial for 3D structure determination. It detects protons that are close in space (typically < 5 Å), regardless of their position in the sequence. The pattern of NOE cross-peaks provides the distance restraints used to calculate the peptide's solution conformation. For instance, a strong NOE between the α-proton of one residue and the amide proton of the next (dαN(i, i+1)) is indicative of an extended conformation, while a strong NOE between two sequential amide protons (dNN(i, i+1)) can suggest a helical structure.

For this compound, specific NOEs would be expected to define the β-turn structures induced by the N-methylated residues. The presence of cis and trans isomers around the N-methylated peptide bonds can also be identified and quantified by NMR, as these conformers interconvert slowly on the NMR timescale and give rise to distinct sets of signals.

α-Helix: A characteristic CD spectrum with strong negative bands near 222 nm and 208 nm, and a positive band near 192 nm.

β-Sheet: A spectrum with a negative band near 217 nm and a positive band near 195 nm.

Random Coil: A disordered conformation is characterized by a strong negative band near 200 nm.

For this compound, the CD spectrum would likely indicate a low α-helical content due to the helix-disrupting nature of N-methylation. nih.gov The spectrum would be analyzed to estimate the proportion of β-sheet, β-turn, and random coil, providing a picture of the conformational ensemble in a given solvent.

X-ray crystallography provides the most precise and detailed structural information, revealing the atomic coordinates of the peptide in its solid, crystalline state. nih.gov While obtaining suitable crystals of peptides can be challenging, a successful X-ray diffraction analysis yields a high-resolution 3D structure.

This technique has been successfully applied to various N-methylated peptides, often confirming the presence of distinct secondary structures. acs.org For instance, high-resolution X-ray structures of poly-N-methylated peptides have demonstrated their ability to form β-strand conformations. nih.gov An X-ray structure of this compound would definitively establish the backbone dihedral angles, the cis/trans state of the N-methylated amide bonds, intramolecular hydrogen bonding patterns, and how the molecules pack together in the crystal lattice. This solid-state structure serves as a crucial benchmark for comparison with the solution-state conformations determined by NMR.

Computational Approaches to Conformational Sampling and Dynamics of this compound and Modified Peptides

Molecular Dynamics (MD) Simulations in Explicit Solvent

Molecular dynamics (MD) simulations are a cornerstone of computational structural biology, allowing for the detailed study of peptide dynamics in an environment that mimics physiological conditions. nih.gov For a peptide such as this compound, which contains both a non-standard N-terminal pyroglutamic acid and N-methylated residues, MD simulations in explicit solvent are crucial for capturing the subtle interplay of forces that govern its conformational ensemble.

Explicit solvent MD simulations involve surrounding the peptide with a large number of individual solvent molecules, typically water, to accurately model the solvation effects. This level of detail is computationally intensive but necessary for capturing specific hydrogen bonding interactions between the peptide and water, as well as the hydrophobic effect, which are critical drivers of peptide folding and conformation. nih.gov The choice of force field (e.g., AMBER, CHARMM, GROMOS) and water model (e.g., TIP3P, SPC/E) is a critical consideration, as it directly impacts the accuracy of the simulation.

Research Findings from Analogous Systems:

Studies on various N-methylated peptides have demonstrated the significant impact of this modification on conformational dynamics. N-methylation removes the amide proton, precluding its participation in hydrogen bonds as a donor. This can disrupt secondary structures like α-helices and β-sheets. nih.gov MD simulations have shown that N-methylation can increase the propensity for cis amide bond conformations, which can introduce sharp turns or kinks in the peptide backbone.

A typical MD simulation protocol for a peptide like this compound would involve the following steps:

System Setup: The peptide structure is placed in a periodic box filled with water molecules. Ions are added to neutralize the system and mimic a specific salt concentration.

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the peptide.

The trajectory from the production run provides a detailed movie of the peptide's motion over time. Analysis of this trajectory can reveal stable conformations, transient states, and the flexibility of different regions of the peptide.

| Simulation Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Water Model | TIP3P, SPC/E, TIP4P | Represents the solvent molecules. |

| Box Type | Cubic, Rectangular, Octahedral | Defines the simulation cell. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates physiological pressure. |

| Simulation Time | 100 ns - 1 µs | Length of the simulation to sample conformations. |

Quantum Mechanical (QM) Studies on N-Methylated Peptide Fragments

While MD simulations are powerful for sampling large-scale conformational changes, they rely on classical mechanics and pre-parameterized force fields. Quantum mechanical (QM) methods, on the other hand, provide a more fundamental and accurate description of the electronic structure and energetics of a molecule. nih.gov Due to their high computational cost, QM calculations are typically performed on smaller fragments of the peptide.

For this compound, QM studies would be particularly valuable for understanding the intrinsic conformational preferences of the N-methylated phenylalanine (N-ME-phe) and sarcosine (sar) residues. These studies can accurately predict the rotational energy barriers around the peptide backbone dihedral angles (φ and ψ) and the energy difference between the cis and trans conformations of the N-methylated peptide bond.

Key Insights from QM Studies on Analogous Fragments:

QM calculations on N-methylated dipeptide models, such as Ac-NMeAla-NHMe, have shown that N-methylation can significantly alter the Ramachandran plot. researchgate.net The sterically demanding methyl group can restrict the accessible conformational space compared to its non-methylated counterpart. researchgate.net These studies have also quantified the energetic penalty of the cis amide bond, which is generally higher in energy than the trans form, but the barrier to isomerization can be lowered by N-methylation.

A common approach is to perform a relaxed potential energy surface (PES) scan, where the dihedral angle of interest is systematically rotated, and the energy of the molecule is calculated at each step after optimizing the remaining geometry.

| QM Method | Basis Set | Typical Application |

|---|---|---|

| Hartree-Fock (HF) | 6-31G* | Initial geometry optimizations. |

| Density Functional Theory (DFT) | B3LYP/6-311+G** | Accurate energy and geometry calculations. |

| Møller-Plesset Perturbation Theory (MP2) | aug-cc-pVDZ | High-accuracy energy calculations for small fragments. |

The results from these QM studies can be used to refine the parameters of classical force fields for MD simulations, leading to more accurate and reliable simulations of the full peptide.

Conformational Space Exploration Methodologies

A major challenge in simulating flexible peptides like this compound is the vastness of their conformational space. Standard MD simulations can get trapped in local energy minima, failing to adequately sample all relevant conformations within a reasonable simulation time. To overcome this limitation, various enhanced sampling techniques have been developed.

Enhanced Sampling Techniques:

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the same system are run in parallel at different temperatures. Periodically, the coordinates of the replicas are exchanged. The higher-temperature simulations can more easily overcome energy barriers, allowing the system to explore a wider range of conformations. This enhances the sampling at the temperature of interest.

Accelerated Molecular Dynamics (aMD): aMD works by modifying the potential energy surface of the system. A boost potential is added to the true potential energy, which effectively reduces the energy barriers between conformational states, allowing for faster exploration of the conformational space. acs.org

Metadynamics: This method discourages the simulation from revisiting previously explored conformations by adding a history-dependent bias potential to the system. This "fills up" the energy wells, pushing the simulation to explore new regions of the conformational space.

Simulated Annealing: This technique involves periodically heating the system to a high temperature and then slowly cooling it down. The heating allows the system to escape local energy minima, and the slow cooling helps it to settle into a lower energy conformation.

The choice of method depends on the specific system and the scientific question being addressed. For a flexible peptide, a combination of these methods might be employed to achieve comprehensive conformational sampling. nih.gov

| Methodology | Principle | Advantage |

|---|---|---|

| Replica Exchange MD | Parallel simulations at different temperatures with exchanges. | Efficiently overcomes energy barriers. |

| Accelerated MD | Modifies the potential energy surface to reduce barriers. | Enhances sampling without multiple replicas. |

| Metadynamics | Adds a history-dependent bias to discourage revisiting states. | Systematically explores the free energy landscape. |

| Simulated Annealing | Cyclical heating and cooling. | Simple to implement for finding low-energy states. |

By employing these advanced computational approaches, researchers can gain a detailed understanding of the conformational preferences and dynamic behavior of complex peptides like this compound, which is crucial for rational drug design and understanding its biological function.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Profiling of Pyr Gln Phe N Me Phe Sar Leu Met Nh2 Analogs

Methodologies for SAR/QSAR Analysis in Peptides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of molecules and their biological activities. uestc.edu.cnpepdd.com This approach is widely used in the design of peptide-based drugs to predict the activity of new compounds, clarify interaction mechanisms, and optimize lead candidates. pepdd.comnih.gov The process involves collecting a dataset of peptides with known activities, characterizing their structures using molecular descriptors, selecting relevant variables, building correlative models, and validating these models. pepdd.com

To build predictive QSAR models, peptide sequences must be converted into numerical representations called molecular descriptors. gu.se These descriptors can be sequence-based, derived from the primary amino acid sequence, or structure-based, obtained from the peptide's three-dimensional conformation. gu.seacs.org

A recently developed molecular fingerprint, the MinHashed Atom-Pair Fingerprint up to a diameter of four bonds (MAP4), has shown promise for peptide analysis. researchgate.netrsc.orgrsc.org Unlike traditional fingerprints designed for small molecules, MAP4 can effectively capture the structural complexity of peptides, including those with non-canonical or modified residues. researchgate.netrsc.orgchemrxiv.org It encodes atom pairs and their connectivity, allowing for a detailed comparison of peptide structures. chemrxiv.org The MAP4 fingerprint is particularly useful for mapping the structure-activity landscape of a peptide dataset, helping to identify regions of continuous SAR, where small structural changes lead to gradual changes in activity, and discontinuous SAR, where minor modifications cause significant activity shifts. rsc.orgrsc.orgresearchgate.net This systematic exploration is crucial for understanding the structural determinants of a peptide's biological function. researchgate.netchemrxiv.org

Various statistical methods are employed to build the correlative models in QSAR. slideshare.netslideshare.net

Multiple Linear Regression (MLR) : MLR is a straightforward method used to model the linear relationship between two or more independent variables (molecular descriptors) and a dependent variable (biological activity). youtube.com It aims to find an equation that best predicts the activity from a set of descriptors. researchgate.net

Principal Component Analysis (PCA) : Peptides can be described by a large number of molecular descriptors, many of which may be inter-correlated. PCA is a dimensionality-reduction technique used to transform a large set of variables into a smaller, uncorrelated set called principal components (PCs). acs.orgresearchgate.net These PCs capture the most significant variance in the data and can be used as input variables for regression methods like Principal Component Regression (PCR) to build more robust QSAR models. researchgate.netnih.gov Segmented PCA approaches have also been developed, where descriptors are first grouped based on similarity before PCA is applied to each group, which can further improve model predictiveness. nih.gov

More advanced computational techniques are increasingly being applied to peptide QSAR to handle complex, non-linear relationships that traditional statistical methods may not capture. nih.govrsc.org

Machine Learning (ML) : Algorithms like Support Vector Machines (SVM), Random Forests (RF), and Adaptive Boosting (AdaBoost) are well-suited for the high-dimensional nature of peptide descriptor data. gu.senih.govmdpi.com These methods can build robust predictive models for both classification (e.g., active vs. inactive) and regression (e.g., predicting IC50 values). nih.gov ML models have shown significant promise in predicting various peptide activities and can offer insights into the key features driving bioactivity. rsc.orgmdpi.comresearchgate.net

Deep Learning (DL) : As a subset of machine learning, deep learning models, such as artificial neural networks (ANNs), utilize multiple layers to progressively extract higher-level features from the input data. mdpi.com These models are particularly powerful for analyzing complex biological sequence data and have been successfully used to predict and classify bioactive peptides. rsc.orgmdpi.com

Influence of N-Methylation on Activity and Selectivity

The presence of N-methylated residues, specifically N-methyl-phenylalanine (N-ME-phe) and sarcosine (B1681465) (Sar, N-methyl-glycine), is a defining feature of the peptide Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2. N-methylation, the replacement of an amide proton with a methyl group, is a common modification in naturally occurring peptides and a valuable tool in medicinal chemistry. researchgate.netresearchgate.net

This modification significantly impacts a peptide's properties:

Conformational Rigidity : N-methylation restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone. nih.govub.edu This pre-organization can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific receptor. researchgate.net

Proteolytic Stability : The N-methyl group shields the adjacent peptide bond from cleavage by proteases, which are enzymes that degrade peptides. This increased resistance to enzymatic degradation enhances the peptide's half-life in biological systems. researchgate.netsemanticscholar.org

Membrane Permeability : By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation can increase the lipophilicity of the peptide. researchgate.net This can improve its ability to cross cell membranes, a crucial factor for bioavailability. nih.gov

The specific placement of N-methylation is critical. Studies on neurotensin (B549771) analogs, for example, have shown that N-methylation of the N-terminal arginine can improve stability. nih.gov Similarly, in cyclic peptides, N-methylation at certain positions enhances selectivity, while at other positions it can abolish activity, highlighting the context-dependent nature of this modification. researchgate.net The presence of sarcosine can also influence fragmentation patterns in mass spectrometry and affect protein stability, though its effects can be complex and non-additive. nih.govnih.gov

Correlation of Amino Acid Composition and Modifications with Biological Activity

The biological activity of a peptide is determined by the specific sequence and properties of its constituent amino acids. nih.gov SAR studies systematically substitute each amino acid in a sequence to probe its contribution to activity. mdpi.commdpi.com For a peptide like this compound, which resembles C-terminal fragments of Substance P and neurotensin, the SAR of these parent peptides provides valuable insights. nih.govnih.gov

For instance, in neurotensin (NT) analogs, the C-terminal region NT(8-13) is crucial for receptor binding. nih.gov Alanine-scanning, where residues are systematically replaced by alanine (B10760859), can reveal the importance of side chains. An Ala-scan on a short GLP-1 analog, for example, showed that replacing certain biphenylalanine residues with alanine led to a more than 1000-fold decrease in potency, demonstrating their critical role. mdpi.com

Modifications beyond simple substitution also play a key role. Replacing standard amino acids with non-proteinogenic amino acids (those not naturally encoded in DNA) can enhance stability and activity. mdpi.comresearchgate.net For example, substituting lysine (B10760008) with ornithine, a non-proteinogenic cationic amino acid, has been shown to increase chemical stability against enzymes without negatively impacting antimicrobial activity or secondary structure. mdpi.com

The following table illustrates hypothetical SAR data for analogs of a parent peptide, demonstrating how modifications can influence receptor binding affinity.

| Analog ID | Sequence Modification (at Position X) | Rationale for Modification | Resulting Activity (e.g., Ki, nM) | Fold Change vs. Parent |

| Parent | This compound | - | 1.5 | 1.0 |

| Analog A | Ala at Position 3 (replaces Phe) | Probe importance of aromatic side chain | 150 | -100 |

| Analog B | Phe at Position 4 (replaces N-Me-Phe) | Assess impact of N-methylation | 25 | -16.7 |

| Analog C | Gly at Position 5 (replaces Sar) | Assess impact of N-methylation | 30 | -20 |

| Analog D | Nle at Position 8 (replaces Met) | Improve oxidative stability | 2.0 | -1.3 |

| Analog E | (D)-Phe at Position 3 (replaces L-Phe) | Introduce stereochemical change | 75 | -50 |

Data is hypothetical and for illustrative purposes.

This data shows that the aromatic side chain at position 3 is critical for activity (Analog A), and that N-methylation at positions 4 and 5 is highly favorable for binding (Analogs B and C). Replacing the easily oxidized methionine with its isostere norleucine (Nle) results in a minor loss of activity but could confer greater stability (Analog D). Changing the stereochemistry at position 3 is detrimental (Analog E), consistent with findings in Substance P analogs where C-terminal chirality is crucial for binding. nih.gov

Identification of Key Residues and Activity Cliffs

Within an SAR dataset, certain residues emerge as "key" for biological activity. These are positions where most substitutions lead to a significant loss of potency, such as the phenylalanine at position 3 in the hypothetical data above. mdpi.com

A particularly informative feature of an activity landscape is the "activity cliff." An activity cliff is defined as a pair of structurally very similar compounds that exhibit a large and unexpected difference in biological activity. chemrxiv.orgresearchgate.netcsmres.co.uk Identifying these cliffs is crucial as they highlight subtle structural modifications that have a profound impact on function. researchgate.net

For example, replacing a single L-amino acid with its D-isomer (as in Analog E) or removing a single methyl group (as in Analog B) could result in a 100-fold or greater drop in potency, thereby forming an activity cliff. csmres.co.uk Analysis of these cliffs provides critical information for guiding lead optimization and for developing predictive QSAR models, as they pinpoint the most sensitive regions of the peptide structure. rsc.orgdatagrok.ai Tools like Structure-Activity Similarity (SAS) maps can be used to visualize the activity landscape and systematically identify these important compound pairs. rsc.orgrsc.org

Exploitation of SAR for Rational Peptide Optimization

The systematic exploration of the structure-activity relationships (SAR) of substance P (SP) analogs has been a cornerstone in the rational design of potent and selective neurokinin-1 (NK1) receptor antagonists. The C-terminal heptapeptide (B1575542) fragment of SP, SP(5-11), retains significant biological activity and has served as a foundational template for numerous optimization efforts. Through methodical chemical modifications, researchers have elucidated the key structural determinants for receptor binding and antagonist activity, leading to the development of analogs with enhanced potency and stability.

A pivotal strategy in transforming SP agonists into antagonists has been the substitution of L-amino acids with their D-enantiomers at specific positions within the peptide sequence. Early research identified that substitutions in the C-terminal region were critical for this switch in activity. In particular, the incorporation of D-Tryptophan (D-Trp) at positions 7 and 9 of the SP sequence proved to be a highly effective modification for conferring antagonist properties.

Further detailed investigations into a series of C-terminal heptapeptide SP analogs revealed the nuanced importance of these substitutions. For instance, studies on the guinea-pig ileum preparation demonstrated that the presence of D-Trp at position 9 is of greater significance for antagonistic potency than its placement at position 7. nih.gov This finding underscores the critical role of the residue at position 9 in the interaction with the NK1 receptor that leads to a blockade of the signal transduction pathway.

Another key area for rational peptide optimization has been the modification of the C-terminal methionine residue (Met11). The sulfur-containing side chain of methionine is susceptible to oxidation, which can lead to a loss of biological activity. To address this liability, various non-natural amino acids have been substituted at this position. A notable success in this line of inquiry was the replacement of Met11 with Norleucine (Nle). This substitution resulted in a considerable increase in antagonistic potency, highlighting the tolerance of the NK1 receptor for a non-oxidizable, lipophilic side chain at the C-terminus. nih.gov Conversely, other substitutions at this position were found to be either ineffective or to slightly diminish the antagonistic effect, indicating a specific set of steric and electronic requirements for optimal receptor interaction. nih.gov

The culmination of these SAR insights allows for a rational approach to designing novel and improved NK1 receptor antagonists. By combining beneficial modifications, such as the strategic placement of D-amino acids, optimization of the C-terminal residue, and maintenance of a free N-terminus, it is possible to systematically enhance the pharmacological profile of these peptides.

The following data tables summarize the findings from SAR studies on C-terminal heptapeptide SP antagonists, providing a quantitative basis for the principles of their rational optimization.

| Analog | Sequence | pA2 Value |

|---|---|---|

| 1 | H-Arg-Phe-Phe-Gly-Leu-Met-NH2 | - |

| 2 | H-Arg-Phe-D-Trp-Gly-Leu-Met-NH2 | 5.3 |

| 3 | H-Arg-D-Trp-Phe-D-Trp-Leu-Met-NH2 | 6.1 |

| 4 | H-Arg-Phe-Phe-D-Trp-Leu-Met-NH2 | 6.4 |

| 5 | H-Arg-D-Trp-Phe-D-Trp-Leu-Nle-NH2 | 6.5 |

| Analog | Position 11 Residue | Relative Potency |

|---|---|---|

| [D-Trp7,9]-SP(5-11) | Met | 1.0 |

| [D-Trp7,9, Nle11]-SP(5-11) | Nle | ~2.5 |

| [D-Trp7,9, Phe11]-SP(5-11) | Phe | ~0.8 |

| [D-Trp7,9, Tyr11]-SP(5-11) | Tyr | ~0.7 |

Receptor Binding and Molecular Interaction Mechanisms of Pyr Gln Phe N Me Phe Sar Leu Met Nh2

Peptide-Receptor Interaction Landscape

The interaction of Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 with its target receptors is a critical determinant of its biological activity. This peptide, also known as (Pyr 5,N-Me-Phe8, Sar 9)-Substance P (5-11), is recognized as a potent and selective agonist for the neurokinin-1 (NK1) receptor.

Binding to G-Protein Coupled Receptors (GPCRs)

Molecular Recognition of Modified Peptides

The presence of sarcosine (B1681465) (N-methylglycine) introduces a tertiary amide bond, which can influence the local conformation and flexibility of the peptide chain. This modification can impact the peptide's ability to adopt the optimal conformation for receptor binding. The combination of these modifications in this compound is likely responsible for its reported longer duration of action compared to the endogenous Substance P.

Computational Modeling of Peptide-Receptor Complexes

Computational methods are invaluable tools for understanding the intricacies of peptide-receptor interactions at a molecular level. While specific computational studies for this compound are not extensively documented, the general principles of these techniques can be applied to understand its potential binding modes.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be employed to predict its binding pose within the active site of the NK1 receptor. These simulations would help in identifying key amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the peptide. Such studies would provide insights into the structural basis of its agonist activity. However, specific molecular docking studies for this particular analog are not currently available in published literature.

Machine Learning and Deep Learning for Binding Prediction

In recent years, machine learning and deep learning models have emerged as powerful tools for predicting peptide-protein interactions and binding affinities. These models are trained on large datasets of known interactions and can learn complex patterns to make predictions for new molecules. For this compound, such models could be used to predict its binding affinity for the NK1 receptor and potentially for other off-target receptors. These approaches offer a high-throughput method to screen peptide analogs and prioritize them for further experimental testing. However, the application of machine learning or deep learning specifically for the binding prediction of this compound has not been documented in the available scientific literature.

Conformational Changes of Peptide Upon Receptor Binding

While specific high-resolution structural data for the bound conformation of this compound are not extensively detailed in publicly accessible research, the principles of Substance P binding suggest a dynamic process of conformational adaptation. For Substance P and its analogs, it is understood that the peptide exists in a flexible, random coil state in an aqueous solution. Upon approaching the receptor, the peptide likely adopts a more ordered structure, such as a helical or turn-like conformation, particularly in the C-terminal "message" domain, to fit into the receptor's binding pocket. nih.gov

Identification of Binding Hotspots and Critical Interacting Residues

The binding of Substance P and its analogs to the NK1 receptor is a complex interaction involving multiple contact points. The C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH2, is widely recognized as the crucial "message" sequence responsible for receptor activation and affinity. nih.govnih.gov For this compound, the key interacting residues are therefore concentrated in this C-terminal region.

Key Peptide Residues:

| Residue | Position | Role in Binding |

| Phe | 7 (in SP) | The aromatic side chain is crucial for binding and receptor activation. It is believed to engage in hydrophobic or π-π stacking interactions within the receptor. doi.org |

| N-Me-Phe | 8 | The N-methylation enhances metabolic stability and influences conformation. The aromatic ring likely forms critical interactions with hydrophobic pockets in the receptor. |

| Leu | 10 (in SP) | Contributes to the hydrophobic interactions that anchor the peptide in the binding site. |

| Met | 11 (in SP) | The C-terminal methioninamide is essential for agonist activity. The amide group is thought to form a key hydrogen bond with the receptor. |

Key Receptor Residues:

Mutagenesis and cross-linking studies on the NK1 receptor have identified several residues within its transmembrane (TM) helices and extracellular loops that are critical for agonist binding.

| Receptor Residue | Location | Postulated Interaction |

| Asn-85, Asn-89, Tyr-92 | TM2 | Required for high-affinity binding of peptide agonists. Asn-85 may interact with the peptide's C-terminus. nih.gov |

| His-197 | TM5 | Implicated in the binding of both agonists and antagonists. nih.gov |

| His-265, Phe-268 | TM6 | Important for the binding of various ligands. nih.govwikipedia.org |

| Tyr-287 | TM7 | Required for high-affinity peptide binding. nih.gov |

The amino acids Trp, Met, and Phe are generally considered important "hot spots" in protein-protein interactions and can be targeted in drug design to effectively modulate protein functions. mdpi.com

Agonist vs. Antagonist Binding Mechanisms

The differentiation between agonist and antagonist binding at the NK1 receptor hinges on the specific conformational state induced in the receptor upon ligand binding. While both agonists and antagonists may share overlapping binding sites, they stabilize distinct receptor conformations.

An agonist, such as this compound, binds in a manner that triggers a specific conformational change in the receptor. This change, particularly in the arrangement of the transmembrane helices, exposes intracellular domains that can then bind and activate G proteins, initiating downstream signaling cascades. nih.govmdpi.com

In contrast, an antagonist binds to the receptor but fails to induce this activation-competent conformation. It effectively occupies the binding site, preventing the agonist from binding and triggering a response. drugs.com Some antagonists, known as pseudo-irreversible antagonists, may cause long-lasting inhibition by inducing conformational changes in the receptor that interfere with agonist binding or by having very slow dissociation kinetics. mdpi.com

Designing Selective Peptide Agonists

The design of selective peptide agonists like this compound focuses on mimicking and stabilizing the bioactive conformation of the endogenous ligand, Substance P, while improving its pharmacological properties.

Key Design Strategies:

Truncation: Identifying the minimal active sequence, in this case, the C-terminal fragment of SP, removes non-essential amino acids.

Conformational Constraint: Introducing modifications like N-methylation (N-Me-Phe) and Sarcosine (Sar) to reduce flexibility and lock the peptide into a receptor-preferred conformation. This often leads to increased potency and selectivity.

Metabolic Stabilization: The same modifications (N-methylation) protect the peptide bonds from cleavage by peptidases, thereby prolonging the half-life and duration of action of the compound. nih.gov

The goal is to create a molecule that not only binds with high affinity but also efficiently induces the specific conformational change in the NK1 receptor required for G protein activation and subsequent biological response.

Designing Selective Peptide Antagonists

The development of selective peptide antagonists for the NK1 receptor has historically been a significant challenge. The strategy often involves more substantial modifications to the agonist sequence, aiming to find a compound that binds with high affinity but does not elicit the conformational change necessary for receptor activation.

Key Design Strategies:

Substitution with D-amino acids: Replacing L-amino acids with their D-isomers at specific positions can drastically alter the peptide's backbone conformation, disrupting its ability to activate the receptor while potentially retaining or even enhancing binding affinity.

Multiple Substitutions: Combining several modifications, such as D-amino acid substitutions and other unnatural amino acids, can lead to potent antagonists.

Pharmacophore Hybridization: A modern approach involves creating chimeric molecules that combine a known opioid agonist pharmacophore with an NK1 receptor antagonist pharmacophore. nih.gov This strategy aims to develop multifunctional ligands with unique therapeutic profiles.

Focus on Non-Peptide Mimetics: Due to the inherent challenges with peptide stability and bioavailability, much of the effort in developing NK1 antagonists has shifted towards small, non-peptidic molecules. These are designed to interact with key residues in the receptor's binding pocket, often mimicking the spatial arrangement of critical side chains of the peptide ligand but with a more rigid and drug-like scaffold. wikipedia.org

The design of these antagonists relies on detailed knowledge of the receptor's binding pocket and the specific interactions that differentiate agonist-induced activation from antagonist-mediated blockade.

Proteolytic Stability and Metabolic Resistance Research on Pyr Gln Phe N Me Phe Sar Leu Met Nh2

Influence of N-Methylation on Protease Susceptibility

The introduction of N-methylated amino acids into a peptide sequence is a highly effective strategy for increasing resistance to enzymatic degradation. In the compound Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2, this is achieved through the inclusion of N-methylphenylalanine (N-ME-phe) and sarcosine (B1681465) (sar), which is N-methylglycine.

N-methylation confers proteolytic stability primarily through steric hindrance. The methyl group added to the amide nitrogen of the peptide backbone physically obstructs the approach of proteases, which would otherwise target and cleave the amide bond. This modification makes the peptide a poor substrate for many common proteases. Research has shown that peptides modified with N-methyl amino acids exhibit significantly improved pharmacological properties and stability. For example, multiple N-methylations in a somatostatin analogue enhanced its enzymatic stability fivefold, increasing its half-life from 15.5 minutes to 74 minutes.

Furthermore, N-methylation can disrupt the specific hydrogen bonding interactions required for enzyme-substrate recognition. Proteases often rely on forming hydrogen bonds with the peptide backbone to properly orient the substrate in the active site for catalysis. By replacing an amide proton with a methyl group, N-methylation eliminates a key hydrogen bond donor, thereby reducing the binding affinity of proteases and decreasing the rate of cleavage. The strategic placement of N-ME-phe and sarcosine within the peptide sequence is therefore crucial for its enhanced metabolic resistance.

| Peptide Type | Modification | Relative Half-Life Improvement | Mechanism of Protection |

|---|---|---|---|

| Generic Peptide | None (Standard L-amino acids) | Baseline | Susceptible to protease cleavage |

| N-Methylated Peptide Analogue | N-methylation at scissile bond | Significant (e.g., >3-fold increase) | Steric hindrance, Disruption of enzyme-substrate hydrogen bonds |

| Somatostatin Analogue | Multiple N-methylations | 5-fold increase | Enhanced steric shielding and conformational rigidity |

Impact of N-Terminal and C-Terminal Modifications on Degradation Kinetics

Terminal modifications are a cornerstone of peptide stabilization, protecting the molecule from degradation by exopeptidases. The peptide this compound incorporates two such critical modifications: an N-terminal pyroglutamic acid (Pyr) group and a C-terminal amide (NH2).

The N-terminal pyroglutamic acid is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamine residue. This modification effectively "blocks" the N-terminus, preventing cleavage by aminopeptidases, which require a free N-terminal amino group for recognition. The formation of the pyroglutamyl residue is a common natural modification that enhances the stability of many peptides and proteins, such as immunoglobulins.

At the other end of the molecule, C-terminal amidation replaces the terminal carboxyl group (-COOH) with an amide group (-CONH2). This change neutralizes the negative charge at the C-terminus, which has several stabilizing effects. It renders the peptide resistant to degradation by carboxypeptidases. Furthermore, eliminating the negative charge can enhance the peptide's biological activity and shelf-life. Studies on various antimicrobial peptides have shown that C-terminal amidation can increase the peptide's net positive charge, facilitating stronger interactions with negatively charged biological membranes and potentially stabilizing helical conformations.

| Modification | Location | Protective Mechanism | Affected Enzymes |

|---|---|---|---|

| Pyroglutamic Acid (Pyr) | N-Terminus | Blocks the free amino group required for enzyme recognition. | Aminopeptidases |

| Amidation (-NH2) | C-Terminus | Removes the carboxyl group substrate and neutralizes negative charge. | Carboxypeptidases |

Strategies for Enhancing Peptide Stability in Research Settings

Beyond the specific modifications in this compound, researchers employ a variety of advanced strategies to overcome the inherent instability of peptides.

Incorporation of Non-Natural Amino Acids

The use of non-natural amino acids, including D-amino acids (the stereoisomers of the natural L-amino acids), is a powerful technique for enhancing proteolytic resistance. Proteases are highly stereospecific and are generally unable to cleave peptide bonds involving D-amino acids. The inclusion of N-methylated residues, as seen in the subject peptide, is another example of using non-natural amino acids to confer stability. These substitutions can significantly prolong a peptide's half-life in biological systems without necessarily compromising its activity.

Backbone Modifications

Altering the peptide backbone is another key strategy. N-methylation is a prime example of a backbone modification that directly impacts protease susceptibility. Other modifications can include the introduction of peptide bond isosteres, such as reduced amide bonds or aza-peptides (where the α-carbon is replaced by a nitrogen atom). These changes alter the chemical nature of the bond targeted by proteases, thus preventing cleavage and enhancing metabolic stability.

Cyclization and Helicity Preservation

Cyclization, the process of linking the N- and C-termini or connecting the C-terminus to an amino acid side chain, is a highly effective method for improving peptide stability. This conformational constraint reduces the flexibility of the peptide, making it a more difficult substrate for proteases to recognize and bind. For example, the natural hormone somatostatin has a plasma half-life of only 1-2 minutes, whereas its cyclized and modified analogue, pasireotide, has a half-life of nearly 12 hours. While this compound is a linear peptide, the principles of conformational rigidity are still relevant. Modifications like N-methylation can influence the peptide's preferred conformation, and C-terminal amidation has been shown to affect and stabilize helical structures in some peptides.

Computational Prediction of Metabolic Susceptibility

In modern peptide research, computational methods are increasingly used to predict the metabolic fate of novel compounds before they are synthesized. These in silico tools can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods use information from known substrates and non-substrates of specific enzymes to build predictive models, such as quantitative structure-activity relationships (QSARs). These models can identify which structural features of a peptide, like this compound, are likely to confer resistance or susceptibility to certain proteases.

Structure-based approaches utilize the three-dimensional structures of metabolic enzymes. Using techniques like molecular docking, researchers can simulate how a peptide might bind to the active site of a protease. These simulations can predict the most likely sites of metabolism (SOMs) on the peptide. Furthermore, molecular dynamics (MD) simulations can model the dynamic interactions between a peptide and an enzyme over time, providing deeper insights into binding affinity and the potential for cleavage. For a modified peptide, these computational tools can help rationalize the observed stability and guide the design of next-generation analogues with even greater metabolic resistance.

Functional Implications and Associated Signaling Pathways of Pyr Gln Phe N Me Phe Sar Leu Met Nh2

Mechanisms of Signal Transduction Mediated by Peptide-Receptor Interactions

Peptides like Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 typically initiate cellular responses by binding to specific receptors on the cell surface. The primary mechanism of signal transduction for a vast number of peptide hormones and neuropeptides involves interaction with G protein-coupled receptors (GPCRs). This interaction induces a conformational change in the receptor, which in turn activates intracellular G proteins.

The binding process is highly specific, dictated by the three-dimensional structure of both the peptide (the ligand) and the receptor's binding pocket. The modified amino acids within this synthetic peptide, N-Methylphenylalanine and Sarcosine (B1681465), are often incorporated to increase resistance to degradation by peptidases and to enhance binding affinity and selectivity for its target receptor.

Upon activation, the G protein dissociates into its subunits (α and βγ), which then interact with and modulate the activity of various downstream effector proteins, such as enzymes or ion channels. This initial step is the crucial link between the external peptide signal and the internal cellular machinery.

Downstream Intracellular Signaling Cascades

Following receptor activation and G protein dissociation, a cascade of intracellular signaling events is triggered. The specific pathways activated depend on the type of G protein coupled to the receptor (e.g., Gs, Gi, Gq).

Cyclic AMP (cAMP) Pathway: If the receptor is coupled to a Gs protein, the activated α-subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates numerous target proteins, including enzymes and transcription factors, altering their activity and leading to a cellular response. Conversely, coupling to a Gi protein inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Phosphoinositide Pathway: Activation of a Gq protein stimulates the enzyme phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which phosphorylates a wide array of cellular proteins, influencing processes from metabolism to gene expression.

The table below summarizes these principal G protein-mediated signaling cascades.

| G Protein Family | Effector Enzyme | Second Messenger(s) | Key Downstream Kinase |

| Gs (stimulatory) | Adenylyl Cyclase | ↑ cyclic AMP (cAMP) | Protein Kinase A (PKA) |

| Gi (inhibitory) | Adenylyl Cyclase | ↓ cyclic AMP (cAMP) | Reduced PKA activity |

| Gq | Phospholipase C (PLC) | IP3 and DAG | Protein Kinase C (PKC) |

Exploration of Novel Peptide-Mediated Signaling Pathways

While GPCRs are the most common targets for peptides, research continues to uncover novel signaling mechanisms. Some peptides may interact with other classes of receptors, such as receptor tyrosine kinases (RTKs) or ligand-gated ion channels. For instance, some growth factors, which are a class of signaling peptides, bind to RTKs. womanandhome.com This binding causes the receptors to dimerize and autophosphorylate, creating docking sites for intracellular signaling proteins and initiating distinct cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Furthermore, peptides can sometimes enter cells and interact directly with intracellular targets, a less common but increasingly recognized mechanism. The exploration of such non-canonical pathways is a dynamic area of research, potentially revealing new ways in which peptide signals are integrated to control complex biological processes. The study of novel synthetic peptides like this compound could contribute to uncovering such unique signaling paradigms.

Future Research Trajectories for Pyr Gln Phe N Me Phe Sar Leu Met Nh2 Analogs

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of Substance P analogs. nih.gov These computational tools can analyze vast datasets of peptide sequences and their biological activities to identify patterns that are not apparent to human researchers. sciencenews.dk

Key applications of AI and ML in this field include:

De novo Design: AI algorithms, particularly deep learning and generative models, can design entirely new peptide sequences with desired properties, such as enhanced binding affinity for specific receptors or improved metabolic stability. sciencenews.dkgubra.dk This accelerates the discovery of novel drug candidates beyond traditional trial-and-error methods. gubra.dk

Predictive Modeling: Machine learning models can predict the bioactivity, toxicity, and pharmacokinetic properties of novel peptide analogs before they are synthesized. nih.govmdpi.com This in silico screening process significantly reduces the time and cost associated with drug development by prioritizing the most promising candidates for experimental testing. nih.gov

Optimization of Existing Peptides: AI can be used to suggest modifications to existing peptides, such as Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2, to enhance their therapeutic properties. gubra.dk This includes optimizing for increased receptor selectivity and reduced off-target effects. gubra.dk

Structure-Based Design: AI-powered tools like AlphaFold are enabling the accurate prediction of 3D protein structures. gubra.dk This structural information is invaluable for designing peptides that can bind to specific targets with high precision. nih.gov

| AI/ML Application | Description | Potential Impact on Analog Research |

| De novo Design | Generation of novel peptide sequences with desired properties. | Accelerated discovery of new drug candidates with improved efficacy. |

| Predictive Modeling | In silico screening of bioactivity, toxicity, and pharmacokinetics. | Reduced development time and costs by prioritizing promising analogs. |

| Peptide Optimization | AI-suggested modifications to enhance therapeutic properties. | Increased receptor selectivity and minimized off-target effects. |

| Structure-Based Design | Utilization of predicted protein structures for precise peptide design. | Enhanced binding affinity and specificity to therapeutic targets. |

Development of Novel Peptide Synthesis and Characterization Methodologies

Advances in peptide synthesis and characterization are crucial for the development of complex analogs of this compound.

Novel Synthesis Techniques:

Innovations in solid-phase peptide synthesis (SPPS) are enabling the efficient production of modified peptides. pnas.orgnih.gov Recent advancements include the development of new resins and linkers that facilitate the synthesis of C-terminally modified peptides, a key feature of many biologically active neuropeptides. researchgate.netru.nlnih.gov Additionally, isonitrile-mediated amide bond formation is emerging as a powerful tool in SPPS, allowing for the efficient coupling of amino acids. pnas.org These methods are critical for producing the quantities of high-purity peptides needed for extensive biological evaluation.

Advanced Characterization Methods:

The comprehensive characterization of synthetic peptides is essential to ensure their quality and to understand their structure-activity relationships. Modern analytical techniques play a pivotal role in this process. researchgate.net

Mass Spectrometry (MS): This is a primary tool for confirming the molecular weight and amino acid sequence of peptides. biopharmaspec.comresolvemass.caresolvemass.ca Advanced MS techniques can also identify and locate post-translational modifications. biopharmaspec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of peptides in solution, which is crucial for understanding how they interact with their biological targets. resolvemass.ca

Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of peptides, such as alpha-helices and beta-sheets, which can influence their biological activity. resolvemass.ca

| Characterization Technique | Information Provided | Importance for Analog Research |

| Mass Spectrometry (MS) | Molecular weight and amino acid sequence. | Verification of correct synthesis and identification of modifications. |

| Nuclear Magnetic Resonance (NMR) | 3D structure and dynamics in solution. | Understanding of peptide-receptor interactions. |

| Circular Dichroism (CD) | Secondary structural elements (e.g., helices, sheets). | Correlation of structure with biological function. |

Multidisciplinary Approaches for Comprehensive Peptide Research

The complexity of neuropeptide signaling necessitates a multidisciplinary approach to research. The development of analogs of this compound will benefit from the integration of expertise from various fields.

Systems Biology: This approach seeks to understand the complex interactions within biological systems. mdpi.com By modeling the signaling pathways affected by Substance P and its analogs, researchers can identify key nodes that can be targeted for therapeutic intervention and predict the systemic effects of new drug candidates. mdpi.com

Collaborative Drug Discovery: Partnerships between academic research institutions and pharmaceutical companies can accelerate the translation of basic research findings into clinical applications. Such collaborations bring together expertise in peptide chemistry, pharmacology, and clinical development.

Chemogenetic Methods: The development of novel chemogenetic tools allows for the precise control and analysis of neural circuits, providing deeper insights into the function of neuropeptides like Substance P in the brain.

Exploration of Uncharted Biological Functions and Receptor Targets

While the primary receptor for Substance P is the neurokinin-1 (NK1) receptor, future research will likely uncover novel biological functions and receptor targets for its analogs. wikipedia.org

Deorphanization of G Protein-Coupled Receptors (GPCRs):